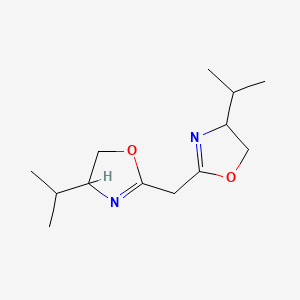

Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane typically involves the reaction of 4-isopropyl-4,5-dihydrooxazole with formaldehyde under acidic conditions . The reaction proceeds through the formation of a methylene bridge linking the two oxazoline rings. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazoles.

Reduction: Reduction reactions can convert the oxazoline rings to oxazolidines.

Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products:

Oxidation: Formation of oxazoles.

Reduction: Formation of oxazolidines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Overview

Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane is a chiral compound notable for its unique structure, which consists of two oxazoline rings linked by a methylene bridge. This configuration imparts significant chemical properties that have been extensively studied for various applications in chemistry, biology, and industry. The compound's versatility as a ligand in asymmetric catalysis, its potential biological activities, and its utility in material science make it a subject of ongoing research.

Asymmetric Catalysis

One of the primary applications of this compound is in asymmetric catalysis. The compound acts as a chiral ligand that enhances the enantioselectivity of reactions involving metal catalysts. The oxazoline moieties can coordinate with transition metals, facilitating various catalytic processes:

- Formation of Heteroleptic Complexes : It can form stable iron(II) complexes, which are crucial for catalyzing reactions such as epoxidation and other transformations where stereochemistry is vital.

- Synthesis of Chiral Compounds : Its role in synthesizing chiral 2,6-bis(oxazolin-2-yl)pyridine complexes demonstrates its importance in producing pharmaceuticals and agrochemicals with specific stereochemical configurations.

Research has indicated potential biological activities associated with this compound, particularly in the fields of medicinal chemistry:

- Antimicrobial and Anticancer Properties : Studies are underway to explore its efficacy against various pathogens and cancer cell lines, leveraging its unique chemical structure to interact with biological targets.

- Enzyme Interaction : The compound may modulate enzyme activity, influencing metabolic pathways crucial for therapeutic applications.

Material Science

In material science, this compound is employed in developing new materials due to its ability to form stable complexes:

- Polymer Chemistry : Its use as a building block in synthesizing metallosupramolecular polymers highlights its versatility in creating novel materials with tailored properties .

Case Study 1: Coordination Behavior in Catalysis

A study investigated the coordination behavior of this compound with metal salts such as Zn(BF₄)₂ and Cu(BF₄)₂. The binding association constants were evaluated using UV-visible spectroscopy, demonstrating significant stability and effectiveness as a ligand in catalysis . The findings suggest that the compound's unique stereochemistry enhances its ability to form stable metal-ligand complexes.

Case Study 2: Synthesis of Chiral Complexes

In another research effort, this compound was utilized to synthesize ruthenium-pyridine-carboxylate complexes. These complexes exhibited high catalytic activity in asymmetric synthesis processes, showcasing the compound's potential in drug development.

Mécanisme D'action

The mechanism of action of Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions . These complexes can activate substrates through coordination, facilitating reactions such as hydrogenation, oxidation, and polymerization .

Comparaison Avec Des Composés Similaires

- Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)ethane

- Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)propane

- Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)butane

Comparison: Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane is unique due to its specific methylene bridge, which imparts distinct steric and electronic properties compared to its analogs with longer alkyl bridges. This uniqueness can influence its reactivity and the stability of its metal complexes, making it a valuable compound in catalysis and material science.

Activité Biologique

Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane is a compound that has garnered attention due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound consists of two 4-isopropyl-4,5-dihydrooxazoline rings linked by a methylene bridge. Its chiral nature allows it to function as a ligand in various catalytic processes, particularly in asymmetric synthesis.

Synthesis

Preparation Methods:

The synthesis of this compound typically involves the reaction of 4-isopropyl-4,5-dihydrooxazole with formaldehyde under acidic or basic conditions. Key aspects include:

- Reagents: Formaldehyde and a catalyst (acid or base).

- Conditions: Controlled temperature and solvent to optimize yield and purity.

Industrial Production:

In industrial settings, both batch and continuous flow processes are utilized to ensure consistent quality. Purification methods often involve crystallization or chromatography.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

Preliminary investigations have indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including TK-10 and HT-29 cells. The mechanisms appear to involve interference with cellular pathways critical for cancer cell survival .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that:

- Ligand Interaction: The oxazoline rings can coordinate with metal ions, influencing various biochemical pathways.

- Enzyme Inhibition: Potential interactions with specific enzymes may lead to altered metabolic processes associated with disease states.

Case Studies

-

Study on Antimicrobial Activity:

- A study evaluated the effectiveness of this compound against common bacterial pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

- Investigation into Anticancer Effects:

Applications in Research

This compound is utilized in various fields:

- Asymmetric Catalysis: Its role as a chiral ligand facilitates the synthesis of enantiomerically pure compounds.

- Drug Development: Ongoing research aims to explore its therapeutic potential in pharmaceuticals.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Two oxazoline rings linked by methylene | Antimicrobial, anticancer |

| Bis(4,5-dihydrooxazol-2-yl)methane | Similar oxazoline structure | Limited studies on biological activity |

| Bis(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methane | Variants of oxazoline structure | Emerging research on biological properties |

Propriétés

IUPAC Name |

4-propan-2-yl-2-[(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-8(2)10-6-16-12(14-10)5-13-15-11(7-17-13)9(3)4/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHOIBBPRFRZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)CC2=NC(CO2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.